2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile
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Overview
Description
2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their stability and versatility in various chemical reactions. This compound has a molecular formula of C14H11N5 and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile typically involves the reaction of benzotriazole with a suitable benzyl halide under basic conditions. One common method is to react benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form stable complexes with metal ions, which is useful in corrosion inhibition. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoic acid
- 1-(2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl)ethanone
- 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Uniqueness
2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile is unique due to its specific structure, which combines the benzotriazole moiety with a benzonitrile group. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c15-9-11-5-1-2-6-12(11)16-10-19-14-8-4-3-7-13(14)17-18-19/h1-8,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKURCHWFDDYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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